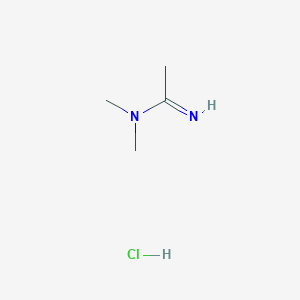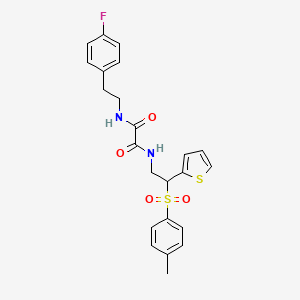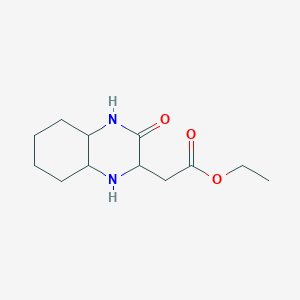
Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate , also known by its chemical formula C₁₄H₂₄N₂O₂ , is a compound with intriguing properties. It belongs to the class of heterocyclic compounds and contains a quinoxaline ring. The ethyl ester group adds further complexity to its structure.
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have explored various methods, including cyclization reactions and esterification processes . One common approach is the condensation of an appropriate diamine with an α-keto acid (such as acetoacetic acid) followed by esterification with ethanol. The yield and purity of the product depend on reaction conditions and catalysts used.
Molecular Structure Analysis
The molecular structure of Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate reveals a fused bicyclic system . The quinoxaline ring, with its nitrogen atoms, contributes to its aromatic character. The ethyl ester group is attached to one of the carbonyl carbon atoms. The compound’s three-dimensional arrangement influences its reactivity and interactions.
Chemical Reactions Analysis
Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate participates in various chemical reactions:
- Hydrolysis : Under acidic or basic conditions, the ester bond can be cleaved, yielding the corresponding acid and alcohol.
- Reduction : Reduction of the ketone group leads to the formation of the corresponding alcohol.
- Substitution Reactions : The nitrogen atoms in the quinoxaline ring can undergo nucleophilic substitution reactions.
Physical And Chemical Properties Analysis
- Melting Point : Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate typically melts at a specific temperature range.
- Solubility : It is soluble in certain organic solvents but sparingly soluble in water.
- Stability : The compound’s stability under different conditions (light, temperature, etc.) is crucial for its practical applications.
科学的研究の応用
Corrosion Inhibition
Research has shown that quinoxalines, including compounds related to Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate, can act as effective corrosion inhibitors for metals. A study performed quantum chemical calculations on quinoxalines compounds to determine their inhibition efficiency for copper in nitric acid media, indicating a relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
Crystal Structure Analysis
The crystal structure of a compound closely related to Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate was determined, revealing short intramolecular contact and intermolecular hydrogen bonds contributing to molecular packing (Ferfra et al., 2000).
Antiviral Properties
Some novel quinoxaline derivatives have been evaluated for their antiviral activity against viruses like HCV, HBV, HSV-1, and HCMV, showing potent activity and low cytotoxicity, suggesting their potential as antiviral agents (Elzahabi, 2017).
Biochemical Inhibition
Quinoxaline derivatives have also been studied for their inhibitory activity against c-Jun N-terminal kinases (JNK1), a crucial protein in several biochemical pathways. Insights into their structure and interactions with JNK1 have been gained through molecular docking and dynamics studies (Abad et al., 2020).
Tautomerism and Chemical Properties
Research into the tautomerism of quinoxaline derivatives, including those related to Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate, has provided insights into their chemical properties and behavior in solution, contributing to a better understanding of their potential applications in various fields (Chapman, 1966).
Safety And Hazards
- Toxicity : While toxicity data are limited, caution should be exercised during handling.
- Flammability : Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate may be flammable under specific conditions.
- Irritancy : Skin and eye irritation potential should be evaluated.
将来の方向性
Researchers should explore:
- Biological Activity : Investigate potential pharmacological effects.
- Derivatives : Synthesize and study derivatives for enhanced properties.
- Applications : Explore applications in drug discovery or materials science.
特性
IUPAC Name |
ethyl 2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-2-17-11(15)7-10-12(16)14-9-6-4-3-5-8(9)13-10/h8-10,13H,2-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOQFUFLSAJYLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NC2CCCCC2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

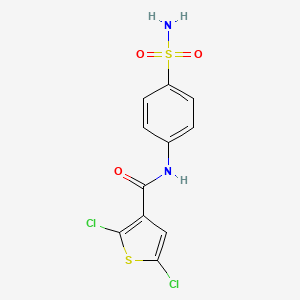
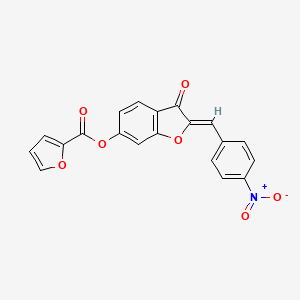

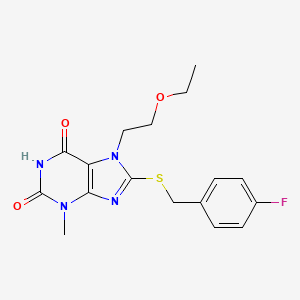
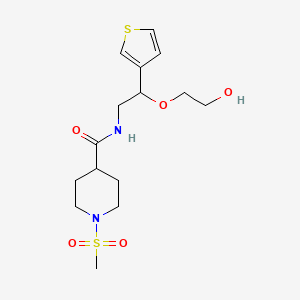

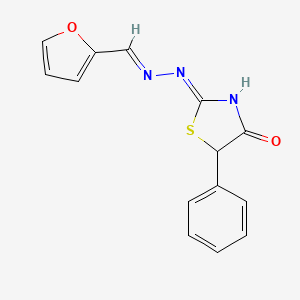
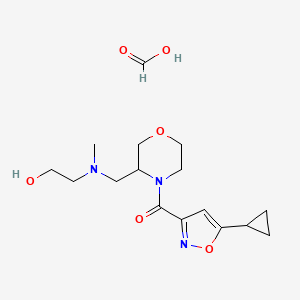
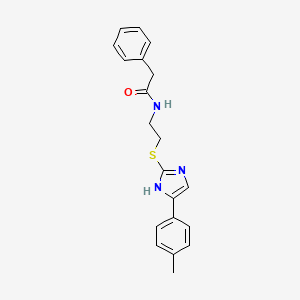
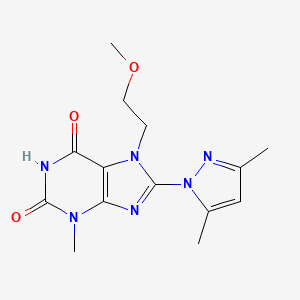
![2-cyano-3-[4-fluoro-3-(thiophen-2-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2846613.png)
![1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2846614.png)
